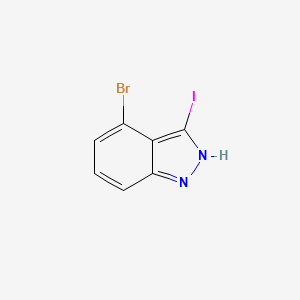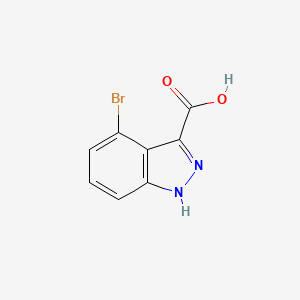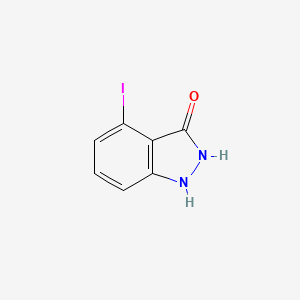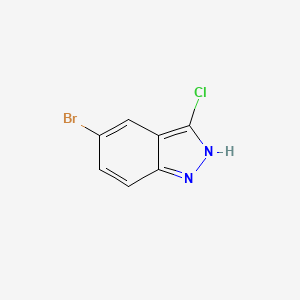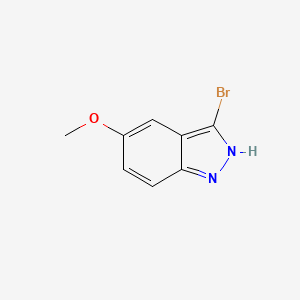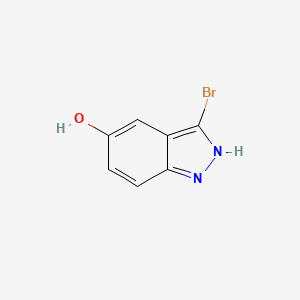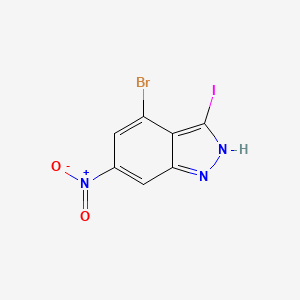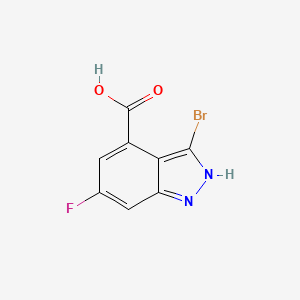
Acide 3-bromo-6-fluoro-1H-indazole-4-carboxylique
Vue d'ensemble
Description
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and fluorine atoms at the 3rd and 6th positions, respectively, and a carboxylic acid group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Applications De Recherche Scientifique
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
Target of Action
Indazole-containing heterocyclic compounds, such as 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
Indazole compounds are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular functions .
Biochemical Pathways
Indazole compounds are known to interact with various biochemical pathways, leading to downstream effects that can influence cellular functions .
Pharmacokinetics
It has been suggested that it has high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.32 cm/s .
Result of Action
Indazole compounds are known to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Analyse Biochimique
Biochemical Properties
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid, have been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial for cell growth and survival . Additionally, this compound can bind to specific receptors, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in cell survival, differentiation, and metabolism, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid has been shown to inhibit the activity of PI3K by binding to its active site, preventing the phosphorylation of downstream targets . This inhibition disrupts the PI3K/Akt signaling pathway, which is essential for cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization for therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biological response.
Metabolic Pathways
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s biological activity and its overall pharmacokinetic profile. Additionally, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can influence metabolic flux and alter the levels of specific metabolites, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation . Once inside the cell, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments . These interactions can affect the compound’s biological activity and its overall therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For example, 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid can be phosphorylated or acetylated, directing it to specific organelles where it exerts its biological effects . These localization mechanisms are essential for the compound’s ability to modulate cellular processes and achieve its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of indazole derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen-containing groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-1H-indazole-4-carboxylic acid
- 3-Bromo-1H-indazole-4-carboxylic acid
- 6-Bromo-1H-indazole-4-carboxaldehyde
Uniqueness
3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid is unique due to the simultaneous presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in drug design, such as improved metabolic stability and enhanced target specificity.
Propriétés
IUPAC Name |
3-bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-7-6-4(8(13)14)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZOBUDXONMCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646381 | |
| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-01-0 | |
| Record name | 3-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-fluoro-2H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


